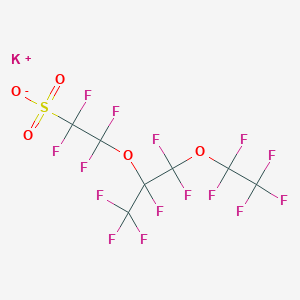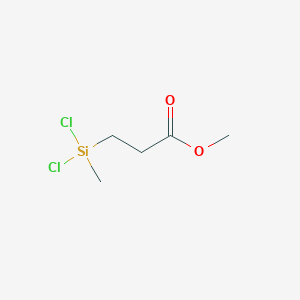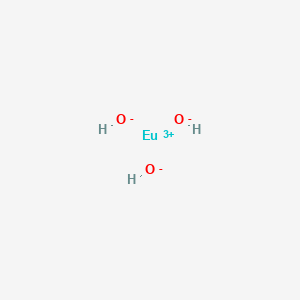
Kaliperfluoro(4-methyl-3,6-dioxaoctan)sulfonat
Übersicht
Beschreibung
Stability and Degradation Kinetics
The stability of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate, also known as 6:2 fluorotelomer sulfonate (6:2 FTS-K), has been a subject of interest due to its use as an alternative to perfluorooctane sulfonate (PFOS) in the hard chrome electroplating industry. Research has shown that 6:2 FTS-K can undergo degradation under advanced oxidation processes, with UV/H2O2 being the most effective method. This process follows pseudo-first-order kinetics, leading to the formation of shorter chain perfluoroalkyl carboxylic acids and the final products of sulfate and fluoride ions. The degradation pathway begins with hydroxyl radical substitution, followed by desulfonation, carboxylation, and the sequential removal of CF2 units. Compared to PFOS, which is inert to most advanced oxidation processes, 6:2 FTS-K is more degradable, making it a preferable alternative .
Synthesis of Difluorinated Sulfonates
The synthesis of α,α-difluorinated sulfonate derivatives is of significant interest due to their chemical and biological properties, such as stability and bioavailability. These derivatives have been synthesized using various protocols, including electrophilic fluorination, dehalosulfination, sulfonation of difluoroalkenes, and fluorinated sultone rearrangements. However, these methods often require sequential incorporation of fluorine atoms and sulfonato groups. A nucleophilic difluoro(sulfonato)methylation pathway has been proposed for the direct introduction of the difluoro(sulfonato)methyl group into organic frameworks, although challenges remain due to the instability and low reactivity of difluoromethanesulfonates anions .
Molecular Structure and Chemical Reactions
The molecular structure of 6:2 FTS-K and its chemical reactions under heat-activated persulfate oxidation have been studied to assess the feasibility for in-situ groundwater remediation. The oxidation process involves the sequential removal of CF2 groups, leading to shorter chain perfluoroalkyl carboxylic acids. For 6:2 fluorotelomer sulfonic acid/sulfonate (6:2 FTSA), both the ethyl linkage and CF2-CH2 bond oxidize simultaneously, resulting in different ratios of degradation products. However, PFOS remains unaltered even at higher activation temperatures, which suggests that heat-activated persulfate may not be sufficient for the removal of all perfluoroalkyl substances in the field .
Physical and Chemical Properties
The physical and chemical properties of 6:2 FTS-K are influenced by its molecular structure, which includes a perfluoroalkyl chain and a sulfonate group. The degradation studies indicate that the compound has a potential for complete desulfonation and defluorination under certain conditions, which is important for environmental remediation efforts. The research also highlights the compound's reactivity under advanced oxidation conditions, which is crucial for understanding its behavior in various applications and environmental contexts .
Wissenschaftliche Forschungsanwendungen
Emulsionspolymerisation von fluorhaltigen Acrylaten
Diese Verbindung wurde als Emulgator bei der Emulsionspolymerisation von DFHMA/MMA verwendet . Die Untersuchung der Polymerisationskinetik, der Partikelgröße und der Stabilität der Emulsionen ergab, dass sie ausgezeichnete Emulgierungseigenschaften aufweist . Mehr als 95 % der Fluorkohlenwasserstoff-Tenside wurden durch radikalische Polymerisation an die Polymerketten gebunden, wodurch die Umweltverschmutzung durch fluorierte Tenside erheblich reduziert wird .
Umweltfreundliches Fluorkohlenwasserstoff-Tensid
Die Verbindung ist ein umweltfreundliches, polymerisierbares Fluorkohlenwasserstoff-Tensid . Bei einer Konzentration über 4 % konnte die niedrigste Oberflächenspannung der Verbindung 26 mN/m erreichen . Diese Eigenschaft macht es zu einem potenziellen Ersatz für herkömmliche fluorierte Tenside mit langen Perfluorkohlenstoffketten wie PFOA und PFOS, die aufgrund ihrer langfristigen Umweltverschmutzung in vielen industriellen Anwendungen eingeschränkt wurden .
Synthese von fluorierten Polymeren
Die Verbindung wurde bei der Synthese von fluorierten Polymeren verwendet . Fluorierte Polymere mit hervorragender Umweltstabilität, niedrigem Reibungskoeffizienten, Wasser- und Ölabweisung, Biokompatibilität, ausgezeichneter thermischer Stabilität, chemischer Beständigkeit und niedriger Oberflächenenergie wurden in der Verteidigungs- und Hightech-Industrie weit verbreitet eingesetzt .
Handhabung von Membranproteinen
Die Verbindung hat potenzielle Anwendungen in der Handhabung von Membranproteinen . Die einzigartigen Eigenschaften von fluorierten Tensiden, wie z. B. die geringere Polarisierbarkeit im Vergleich zu Wasserstoff, führen zu schwächeren attraktiven intermolekularen Kräften, wodurch Fluorkohlenstoffketten hydrophob-oleophobe Eigenschaften und fluorierte Tenside eine höhere Oberflächenaktivität erhalten
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICCSXABGIGJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896643 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70755-50-9 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)





